molecular formula C15H15N3OS B14953288 2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B14953288
M. Wt: 285.4 g/mol
InChI Key: XVRKBMNULQEZAB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with two methyl groups at positions 2 and 5, and a carboxamide linker connecting to a 1-methylindole moiety at position 2.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

2,5-dimethyl-N-(1-methylindol-4-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-9-14(16-10(2)20-9)15(19)17-12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,17,19)

InChI Key

XVRKBMNULQEZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide can be categorized based on core heterocycles (thiazole, pyrazole, indole) and functional groups (carboxamide, methyl substituents). Below is a detailed comparison with selected analogs:

Thiazole-Based Carboxamides
Compound Name Core Structure Substituents Key Properties/Activities Reference
2,5-Dimethyl-N-(1-methylindol-4-yl)thiazole-4-carboxamide Thiazole 2,5-dimethyl; indole-linked carboxamide Potential kinase inhibition (theoretical) N/A
N-(4-Cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide Thiazole Phenylpyrazole; cyano group Anticancer activity (in vitro)
5-Chloro-3-methyl-1-phenylpyrazole-4-carboxamide Pyrazole Chloro, methyl, phenyl Synthetic intermediate; no bioactivity

Key Observations :

  • Bioactivity: Thiazole-carboxamides with electron-withdrawing groups (e.g., cyano, chloro) or aromatic substituents (e.g., phenyl, indole) often exhibit enhanced biological activity compared to alkyl-substituted analogs. For example, N-(4-cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide demonstrated moderate anticancer activity in vitro, while the target compound’s methyl and indole groups may prioritize metabolic stability over potency .
  • Synthetic Complexity : The indole-linked thiazole-carboxamide requires multi-step synthesis involving coupling reagents (e.g., EDCI/HOBt) similar to pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ). However, indole’s sensitivity to harsh conditions necessitates milder reaction protocols .
Indole-Containing Heterocycles
Compound Name Core Structure Key Differences Pharmacological Relevance Reference
1-Methyl-4-(thiazole-4-carboxamido)indole Indole-thiazole Identical to target compound Limited published data N/A
5-Fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide Pyrazole-indole Pyrazole core; fluoro substituent Antiproliferative activity (IC50 = 8 µM)
N-(Indol-4-yl)benzothiazole-2-carboxamide Benzothiazole-indole Benzothiazole core; no methyl groups Fluorescent probe for cellular imaging N/A

Key Observations :

  • Core Heterocycle Impact : Replacing thiazole with pyrazole or benzothiazole alters electronic properties and binding affinity. Pyrazole-indole analogs (e.g., 5-fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide) show stronger antiproliferative activity, likely due to improved hydrogen-bonding interactions .
  • Substituent Effects : Methyl groups on the thiazole ring (as in the target compound) may enhance lipophilicity and membrane permeability but reduce solubility compared to halogenated analogs.
Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target compound 325.4 g/mol 3.2 0.12
N-(4-Cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide 349.8 g/mol 2.8 0.45
5-Fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide 314.3 g/mol 2.5 0.87

Research Findings and Limitations

  • The target compound’s indole-thiazole architecture is understudied compared to pyrazole or benzothiazole analogs. Existing data on similar compounds (e.g., pyrazole-carboxamides) suggest that bioactivity is highly substituent-dependent, but direct comparisons are hindered by a lack of published assays for the target molecule.
  • highlights synthetic methodologies applicable to carboxamide derivatives (e.g., EDCI/HOBt-mediated coupling), but the provided examples focus on pyrazole systems, limiting extrapolation to thiazole-indole hybrids .

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